molecular formula C19H22N2O B142495 N-(1-benzylpiperidin-4-yl)benzamide CAS No. 971-34-6

N-(1-benzylpiperidin-4-yl)benzamide

Cat. No.: B142495
CAS No.: 971-34-6
M. Wt: 294.4 g/mol
InChI Key: LDGORKJXEGHFBK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)benzamide: is an organic compound belonging to the class of piperidines. It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom and a benzamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

N-(1-benzylpiperidin-4-yl)benzamide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by binding to the active site of the enzyme. The in silico results demonstrated that the compound binds to the active site of AChE through a hydrogen bond with Trp279 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, affecting various downstream biochemical pathways. These pathways are involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning .

Result of Action

The primary result of the action of this compound is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission may help improve memory and cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)benzamide typically involves the reaction of 4-benzylpiperidine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-benzylpiperidin-4-yl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific receptors and enzymes .

Medicine: Its structure allows it to interact with neurotransmitter systems, making it a candidate for further investigation in pharmacology .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Comparison with Similar Compounds

Uniqueness: N-(1-benzylpiperidin-4-yl)benzamide is unique due to its specific combination of a piperidine ring, benzyl group, and benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGORKJXEGHFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242701
Record name N-(1-(Benzyl)-4-piperidyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

971-34-6
Record name N-[1-(Phenylmethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=971-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-(Benzyl)-4-piperidyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-(Benzyl)-4-piperidyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID00242701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(benzyl)-4-piperidyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.308
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Record name N-(1-Benzyl-4-piperidinyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9VGZ9SAE
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Synthesis routes and methods

Procedure details

To a biphasic solution of 4-amino-1-benzylpiperidine (6.0 g, 31.6 mmol), K2CO3 (8.71 g, 63.1 mmol) in CH2Cl2 (200 mL) and water (100 mL) was added benzoyl chloride (4.86 g, 34.7 mmol) in 20 mL of CH2Cl2 at 0° C. with stirring. After stirring for 4 h at room temperature, the layers were separated. The organic layer was washed with water, dried over MgSO4 and filtered. The solvent was removed in vacuo to obtain 1-benzyl-4-benzamidopiperidine (8.16 g, 87% yield) as a white solid. It was used in the next step without purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide contribute to its ability to inhibit acetylcholinesterase?

A1: The research paper "[Novel acetylcholinesterase inhibitors: Synthesis, docking and inhibitory activity evaluation of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives]" [] explores the structure-activity relationship (SAR) of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide derivatives. While the abstract doesn't provide specific details on the SAR, it highlights that modifications were made to the base structure of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide and their impact on acetylcholinesterase inhibition was evaluated. The study likely involved synthesizing various derivatives with different substituents on the benzene rings or modifications to the piperidine ring. By analyzing the inhibitory activity of these derivatives, the researchers aimed to identify structural features crucial for potent and selective inhibition of acetylcholinesterase.

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